molecular formula C5H8O B1248345 (S)-3-methyl-2,3-dihydrofuran

(S)-3-methyl-2,3-dihydrofuran

Cat. No. B1248345
M. Wt: 84.12 g/mol
InChI Key: GLXIOXNPORODGG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-methyl-2,3-dihydrofuran is a 3-methyl-2,3-dihydrofuran.

Scientific Research Applications

Synthesis of Natural Products and Pharmaceuticals

(S)-3-methyl-2,3-dihydrofuran and its derivatives are crucial intermediates in the synthesis of various natural products and pharmaceuticals. The literature documents the development of efficient and regioselective methods for the preparation of multi-substituted dihydrofurans. For instance, the synthesis of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2′-oyl-5-methylfurans was achieved with high stereoselectivity, indicating the significance of these compounds in the chemical synthesis industry (Zhang et al., 2007).

Asymmetric Reactions and Chemical Synthesis

(S)-3-methyl-2,3-dihydrofuran has been involved in asymmetric carbonyl-ene reactions, indicating its utility in producing optically active compounds, which is crucial in drug development and synthesis of biologically active molecules (Miles et al., 2005).

Molecular Building Blocks

Dihydrofurans, including (S)-3-methyl-2,3-dihydrofuran, are referred to as key “molecular building blocks” in scientific literature. They are prevalent in natural products and biologically active compounds, making them a central focus in organic synthesis and pharmaceutical research (Kilroy et al., 2005).

Organocatalysis and Chemoselectivity

Organocatalytic C(sp3)-H functionalization of derivatives of (S)-3-methyl-2,3-dihydrofuran has been achieved, showcasing the compound's relevance in metal-free conditions, good chemoselectivity, and scalability in chemical reactions. This points to its importance in creating biologically important substituted dihydrofurans (Shen et al., 2019).

Biomass-Derived Solvent Applications

(S)-3-methyl-2,3-dihydrofuran, under the derivative name 2-Methyl-tetrahydrofuran (2-MeTHF), is recognized as a biomass-derived solvent. Its physical and chemical properties make it an appealing alternative in the search for environmentally benign synthesis strategies, with applications ranging from organometallic syntheses to lignocellulosic material processing (Pace et al., 2012).

properties

Product Name

(S)-3-methyl-2,3-dihydrofuran

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(3S)-3-methyl-2,3-dihydrofuran

InChI

InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2-3,5H,4H2,1H3/t5-/m0/s1

InChI Key

GLXIOXNPORODGG-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H]1COC=C1

SMILES

CC1COC=C1

Canonical SMILES

CC1COC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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